molecular formula C14H22N2O2S B1424795 N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220033-81-7

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No. B1424795
M. Wt: 282.4 g/mol
InChI Key: PSPWZOBXHYVJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C14H22N2O2S and a molecular weight of 282.40 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is characterized by a benzene ring substituted with two amine groups and a methylsulfonyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Electrochemical and Chemical Synthesis

  • The electrochemical oxidation of related compounds, like N,N-dimethyl-1,4-benzenediamine, is used for synthesizing disulfonamide and sulfonamide derivatives. These derivatives are synthesized in aqueous ethanol and water, yielding N,N-diarylsulfonyl and N-arylsulfonyl-3-arylsulfonyl derivatives, respectively (Khazalpour & Nematollahi, 2015).

Biological Activity and Medicinal Chemistry

  • Synthesis of novel compounds, such as 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, from reactions involving similar diamine structures. These compounds have shown antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar, & Joshi, 2011).
  • Another study focused on the synthesis of N-Cyclohexyl-N-propylbenzenesulfonamide as a precursor for biologically active sulfur-containing heterocyclic compounds (Haider et al., 2009).

Crystal Packing and Molecular Interactions

  • Research on the molecular structures of isomeric compounds similar to N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine reveals insights into crystal packing, dominated by C–H⋯N, C–H⋯π, and π⋯π interactions (Lai, Mohr, & Tiekink, 2006).

Fluorescence Sensors and Imaging

  • Some studies have explored the use of sulfonato-Salen-type ligands derived from diamines, including 1,2-cyclohexanediamine, for fluorescence sensors. These sensors are selective for Cu2+ detection in water and living cells (Zhou et al., 2012).

Synthesis of Organic Compounds

  • A study demonstrates a new procedure for synthesizing 4-substituted-2H-1,2,3-benzothiadiazine 1,1-dioxides, involving directed ortho-lithiation of N1-arylsulfonylhydrazonates. This showcases the compound's role in creating new derivatives (Kacem & Hassine, 2013).

Pharmacology and Clinical Responses

  • The pharmacological properties and clinical responses to compounds like metahexamide, which is similar to the molecule , have been studied. These compounds have been used for oral therapy of diabetes (Hamwi et al., 1959).

Host Molecules for Channel Inclusion Compounds

  • Research into new host molecules, such as 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl), which form channel inclusion compounds, offers insights into the structural properties of these types of molecules (Fridman Moshe Kapon Yana Sheynin & Kaftory, 2006).

Safety And Hazards

This compound should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-N-cyclohexyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-16(11-6-4-3-5-7-11)12-8-9-14(13(15)10-12)19(2,17)18/h8-11H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWZOBXHYVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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